4-((1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine
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Overview
Description
4-((1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a complex organic compound that features a pyrimidine core substituted with cyclopropyl, piperidinyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine typically involves multiple steps, including the formation of the pyrimidine core, introduction of the cyclopropyl and piperidinyl groups, and final methoxylation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-((1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
4-((1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-((1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy}-5-fluoro-2,6-dimethylpyrimidine
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
4-((1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is unique due to its specific substitution pattern and the presence of both cyclopropyl and piperidinyl groups. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
IUPAC Name |
4-[[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]-5,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-13-14(2)20-11-23-19(13)25-10-15-5-7-24(8-6-15)18-9-17(16-3-4-16)21-12-22-18/h9,11-12,15-16H,3-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMJMGHUBSUFJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=NC(=C3)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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